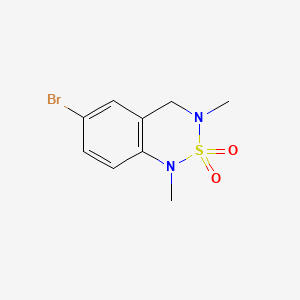
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound that contains a benzothiadiazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of a suitable precursor. One common method is the radical benzylic bromination reaction, which can yield high-purity products . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted benzothiadiazine derivatives.
Aplicaciones Científicas De Investigación
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: Another benzothiazine derivative with similar structural features.
Indole derivatives: Compounds with a similar heterocyclic ring system that exhibit diverse biological activities.
Uniqueness
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H11BrN2O2S |
|---|---|
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
6-bromo-1,3-dimethyl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-11-6-7-5-8(10)3-4-9(7)12(2)15(11,13)14/h3-5H,6H2,1-2H3 |
Clave InChI |
XAPQLWPJXNGXNT-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2=C(C=CC(=C2)Br)N(S1(=O)=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-4-[(difluoromethyl)sulfanyl]butanoic acid hydrochloride](/img/structure/B13453201.png)
![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
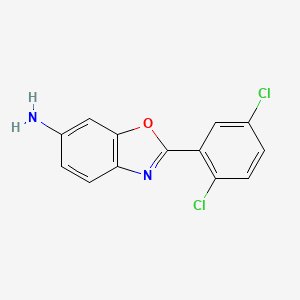
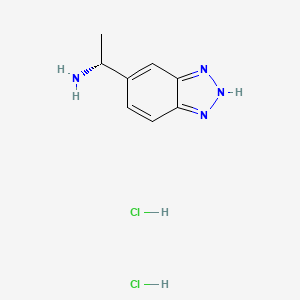
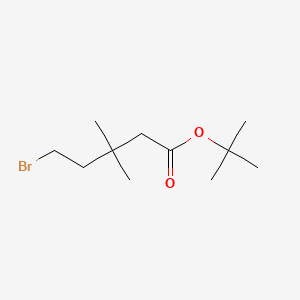
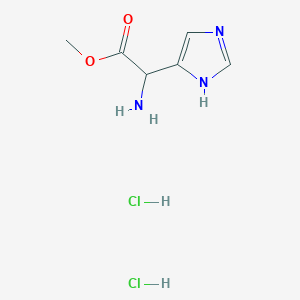
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
![3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
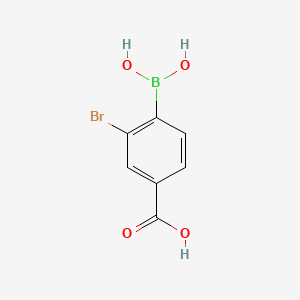
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(chlorosulfonyl)phenyl]propanoic acid](/img/structure/B13453245.png)
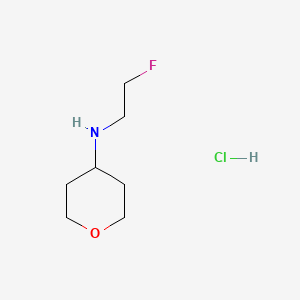
![6-(Chloromethyl)furo[3,2-b]pyridinehydrochloride](/img/structure/B13453250.png)
![4,4-Dimethyl-5-azaspiro[2.4]heptan-6-one](/img/structure/B13453260.png)
![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
